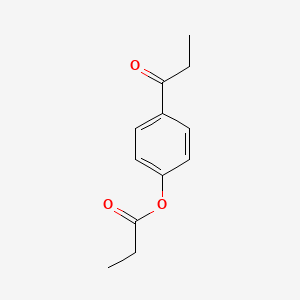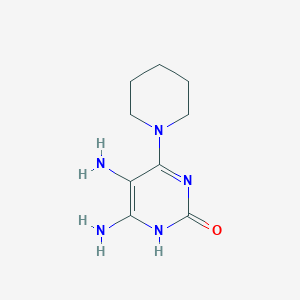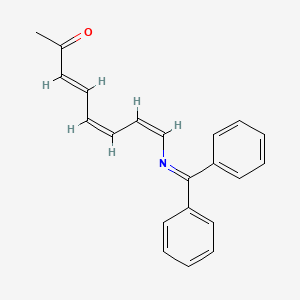![molecular formula C32H18CoN6O8.Na<br>C32H18CoN6NaO8 B14492011 sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate CAS No. 64611-71-8](/img/structure/B14492011.png)
sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate is a complex coordination compound It features a cobalt ion in the +3 oxidation state, coordinated with various organic ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(III) ions with the organic ligands. The process may include the following steps:
Ligand Preparation: The organic ligands, such as 1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one and 1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate, are synthesized separately through multi-step organic reactions.
Coordination Reaction: The ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an appropriate solvent under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete coordination.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis of Ligands: Large quantities of the organic ligands are synthesized using optimized reaction conditions to ensure high yield and purity.
Coordination in Reactors: The ligands are introduced into reactors containing cobalt(III) salts, and the coordination reaction is carried out under controlled temperature and pressure.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation-Reduction: The cobalt(III) center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can be carried out using various ligands in solvents such as ethanol or acetonitrile.
Complexation: Complexation reactions may involve the use of chelating agents or additional metal salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimics.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The compound exerts its effects through coordination chemistry, where the cobalt(III) center interacts with various molecular targets. The mechanism involves:
Molecular Targets: The cobalt(III) center can bind to nucleophiles, such as proteins and DNA, affecting their structure and function.
Pathways Involved: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) chloride: A simpler cobalt(III) salt used in various coordination chemistry studies.
Uniqueness
The uniqueness of sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate lies in its complex structure and the specific ligands coordinated to the cobalt(III) center. These ligands impart unique electronic and steric properties, making the compound suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64611-71-8 |
|---|---|
Molekularformel |
C32H18CoN6O8.Na C32H18CoN6NaO8 |
Molekulargewicht |
696.4 g/mol |
IUPAC-Name |
sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co.Na/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h1-9,20-21H;1-9H;;/q;-2;+3;+1/p-2 |
InChI-Schlüssel |
AIXNCNPJUZLCAI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
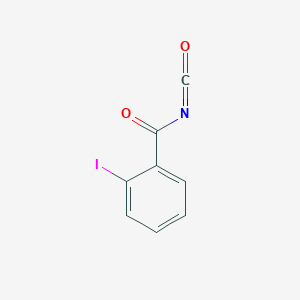
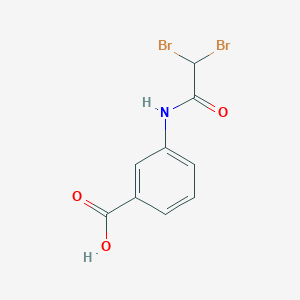
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
